N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichlorophenyl group, a benzothieno pyrimidine core, and a sulfanyl acetamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothieno pyrimidine ring system. Common reagents used in this step include sulfur sources and cyclization agents.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, where a suitable dichlorophenyl precursor reacts with the benzothieno pyrimidine intermediate.
Attachment of the Sulfanyl Acetamide Moiety:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:
N-(3,5-dimethylphenyl)-4-morpholinesulfonamide: This compound has a similar phenyl group but differs in the core structure and functional groups.
N-(3,5-dichlorophenyl)-2-aminobenzothiazole: This compound shares the dichlorophenyl group but has a different heterocyclic core.
The uniqueness of N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide lies in its specific combination of functional groups and the resulting chemical properties and reactivity.
Properties
Molecular Formula |
C19H17Cl2N3O2S2 |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(3-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17Cl2N3O2S2/c1-24-18(26)16-13-4-2-3-5-14(13)28-17(16)23-19(24)27-9-15(25)22-12-7-10(20)6-11(21)8-12/h6-8H,2-5,9H2,1H3,(H,22,25) |
InChI Key |
CUHLUGBBVAHZNA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)SC4=C2CCCC4 |
Origin of Product |
United States |
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